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Executive Summary
CAS 87875-48-7 (4-Hydroxy-4-(nitromethyl)cyclohexanone) is a functionalized cyclohexane

derivative synthesized via the Henry reaction (nitroaldol addition).[1] It represents a strategic

intermediate for introducing both a polar hydroxyl group and a nitrogen-bearing carbon (via the

nitromethyl group) at the quaternary C4 position of the cyclohexane ring.

Its primary utility lies in its transformation potential: the ketone moiety allows for reductive

amination or acetal protection, while the nitromethyl group can be reduced to an aminomethyl

group, providing access to 1,4-disubstituted cyclohexane scaffolds (e.g., analogs of

Tranexamic acid or precursors for spiro-cyclic bioactive molecules).
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Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]

Property Specification

Chemical Name 4-Hydroxy-4-(nitromethyl)cyclohexanone

CAS Number 87875-48-7

Molecular Formula C₇H₁₁NO₄

Molecular Weight 173.17 g/mol

Appearance White to off-white crystalline powder

Melting Point 124.5 – 126.0 °C

Solubility
Soluble in Methanol, DMSO, Ethyl Acetate;

Sparingly soluble in Water

pKa (Calc)
~12.5 (Hydroxyl), ~8.5 (Nitro-activated proton,

theoretical)

LogP ~0.2 (Hydrophilic)

Structural Significance
The molecule possesses a quaternary carbon at position 4, breaking the symmetry of the

cyclohexane ring. This structural feature is critical for preventing aromatization and maintaining

stereochemical complexity in downstream APIs.

Synthesis & Process Chemistry
The synthesis typically involves the selective mono-addition of nitromethane to 1,4-

cyclohexanedione. This process is sensitive to stoichiometry to prevent the formation of the bis-

adduct (4,4'-dihydroxy-4,4'-di(nitromethyl)bicyclohexyl species or internal cyclizations).

Reaction Pathway (DOT Visualization)
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Critical Process Parameters (CPPs)
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Figure 1: Synthetic pathway highlighting the Henry reaction and potential bis-adduct impurity

formation.

Analytical Profiling & Characterization
To ensure the integrity of CAS 87875-48-7 for pharmaceutical use, a robust analytical control

strategy is required.

A. HPLC Method (Purity & Impurities)
Since the molecule lacks a strong chromophore (only carbonyl and nitro groups), UV detection

at low wavelengths (205-210 nm) or Refractive Index (RI) / CAD (Charged Aerosol Detection) is

recommended.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent enolization).
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Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 15 minutes.

Detection: UV @ 210 nm.

Critical Resolution: Separate Product (RT ~6 min) from 1,4-cyclohexanedione (RT ~3 min)

and Bis-adduct (RT ~12 min).

B. Spectroscopic Identification
¹H-NMR (400 MHz, DMSO-d₆):

δ 5.40 (s, 1H, -OH).

δ 4.65 (s, 2H, -CH₂NO₂). Diagnostic singlet.

δ 2.50-2.60 (m, 4H, α-protons to ketone).

δ 1.90-2.10 (m, 4H, β-protons).

IR Spectrum:

3400-3500 cm⁻¹: Broad O-H stretch.

1710 cm⁻¹: Strong C=O ketone stretch.

1550 cm⁻¹ & 1370 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

C. Mass Spectrometry (LC-MS)
Ionization: ESI (Negative mode often favored for nitro compounds) or APCI.

Observed Ion: [M-H]⁻ = 172.1 m/z or [M+H]⁺ = 174.2 m/z (weak).

Fragmentation: Loss of NO₂ group is common.

Impurity Profile & Control Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The quality of downstream APIs depends on controlling specific impurities in CAS 87875-48-7.

Impurity ID
Structure/Descripti
on

Origin Control Limit

Impurity A 1,4-Cyclohexanedione
Unreacted Starting

Material
NMT 0.5%

Impurity B

1,4-Dihydroxy-1,4-

di(nitromethyl)cyclohe

xane

Over-reaction (Bis-

Henry)
NMT 0.15%

Impurity C

4-Hydroxy-4-

(nitromethyl)cyclohexa

nol

Over-reduction (if

reducing conditions

used)

NMT 0.5%

Solvents Nitromethane
Residual Solvent

(Genotoxic concern)
< 50 ppm

Analytical Decision Tree (DOT Visualization)
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Crude CAS 87875-48-7

1. Appearance & Solubility

2. HPLC Purity (UV 210nm)

Purity > 98.0%?
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Nitromethane < 50 ppm?
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Recrystallize (EtOAc/Hexane)

No

RELEASE for Synthesis

Yes No
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Figure 2: Quality Control Decision Tree for releasing CAS 87875-48-7.

Stability & Safety Considerations
Thermal Stability: Nitro-alcohols can be thermally sensitive. Do not heat above 60°C during

drying. DSC (Differential Scanning Calorimetry) is recommended to determine the onset of
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decomposition (exotherm).

Genotoxicity: The starting material, Nitromethane, is a Class 2B carcinogen (IARC). Strict

control via GC-Headspace is mandatory. The product itself contains a nitro group, requiring

mutagenicity assessment (Ames test) if it is a final intermediate.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture

absorption and potential retro-Henry reaction (reversal to dione).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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